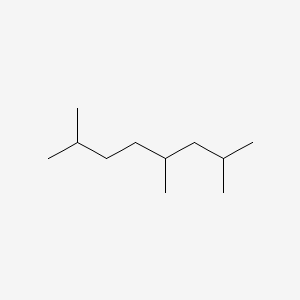

2,4,7-Trimethyloctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62016-38-0 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

2,4,7-trimethyloctane |

InChI |

InChI=1S/C11H24/c1-9(2)6-7-11(5)8-10(3)4/h9-11H,6-8H2,1-5H3 |

InChI Key |

DUHKHXHIPOGMOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 2,4,7-Trimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4,7-Trimethyloctane, a branched alkane with applications as a solvent and in fuel science.[1][2] The information is presented to support research and development activities where this compound's physical characteristics are of importance.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that slight variations in reported values exist in the literature, which may be attributed to different experimental conditions and measurement techniques.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₄ | [1][2][3][4] |

| Molecular Weight | 156.31 g/mol | [1][5] |

| IUPAC Name | This compound | [1][5] |

| CAS Number | 62016-38-0 | [1][2][3] |

| Boiling Point | 168 to 178 °C | [1][6][7] |

| Density | 0.734 to 0.747 g/cm³ (at 20°C) | [1][6][7] |

| Refractive Index | 1.413 to 1.4189 | [1][6][7] |

| Solubility | Low solubility in water | [2] |

| Flash Point | 52.3°C | [6] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies for organic compounds are applicable. The following outlines general procedures for key measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, a common and effective method is the Thiele tube method, which requires a small sample volume.[8]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Mineral oil

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is placed in a Thiele tube containing mineral oil.

-

The Thiele tube is gently heated, causing the temperature of the oil and the sample to rise.

-

As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]

Determination of Density

The density of a liquid is its mass per unit volume. For a non-volatile liquid like this compound, a pycnometer is a precise instrument for this measurement.[1]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium. The volume is adjusted, and the pycnometer is reweighed to determine the mass of the water. This allows for the precise calculation of the pycnometer's volume.

-

The pycnometer is then emptied, dried, and filled with this compound.

-

The filled pycnometer is brought to the same constant temperature in the water bath, the volume is adjusted, and it is weighed again to determine the mass of the sample.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[1][9]

Apparatus:

-

Abbe refractometer

-

Light source (typically a sodium D-line source)

-

Constant temperature water bath

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and allowed to dry.

-

A few drops of this compound are placed on the surface of the measuring prism.

-

The prisms are closed and the instrument is connected to a constant temperature water bath set to a specific temperature (e.g., 20°C).

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is then read from the instrument's scale.[9]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the key physicochemical properties of a liquid organic compound such as this compound.

References

- 1. This compound | 62016-38-0 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound price & availability - MOLBASE [molbase.com]

- 5. This compound | C11H24 | CID 14325890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound [stenutz.eu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. davjalandhar.com [davjalandhar.com]

Synthesis Pathways for 2,4,7-Trimethyloctane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,4,7-trimethyloctane, a branched alkane with applications in fuel science and as a reference compound in chemical analysis. The document details methodologies for several key synthetic routes, including Grignard reactions, Friedel-Crafts alkylation, hydroisomerization of linear alkanes, and industrial-scale catalytic cracking. Each method is presented with detailed experimental protocols, a summary of quantitative data where available, and visualizations of the chemical transformations and workflows to facilitate understanding and application in a research and development setting.

Introduction

This compound (C₁₁H₂₄) is a saturated branched alkane notable for its specific isomeric structure which influences its physicochemical properties, such as its boiling point of approximately 177°C and a reported cetane number of 44.5, making it relevant in the study of diesel fuels.[1] Its synthesis is a subject of interest for creating highly specific hydrocarbon structures for fuel blending, lubrication, and as a standard in analytical chemistry.[1] This guide explores the principal synthetic strategies for obtaining this molecule, ranging from targeted organic synthesis methods to broader industrial processes.

Synthesis via Grignard Reaction

The Grignard reaction offers a precise method for constructing the carbon skeleton of this compound. A plausible and targeted pathway involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation. A key synthetic route involves the reaction of isopentylmagnesium bromide with mesityl oxide (4-methyl-3-penten-2-one), followed by a reduction sequence.

Reaction Scheme

The overall synthesis can be envisioned in two main stages:

-

1,4-Addition (Conjugate Addition) of Grignard Reagent: Isopentylmagnesium bromide reacts with mesityl oxide.

-

Reduction of the Carbonyl Group and Double Bond: The resulting ketone is fully reduced to the alkane.

Experimental Protocol

Step 1: Preparation of Isopentylmagnesium Bromide

-

All glassware must be thoroughly dried in an oven at >120°C and assembled under an inert atmosphere (e.g., argon or nitrogen).

-

In a round-bottom flask equipped with a dropping funnel and a reflux condenser, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add anhydrous diethyl ether to the flask to cover the magnesium.

-

Dissolve isopentyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the isopentyl bromide solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once initiated, add the remaining isopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

Step 2: Reaction with Mesityl Oxide

-

Cool the prepared Grignard reagent solution to 0°C in an ice bath.

-

Dissolve mesityl oxide in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

Step 3: Reduction to this compound

The resulting ketone can be reduced to the final alkane product using standard reduction methods such as the Wolff-Kishner or Clemmensen reduction.

-

Wolff-Kishner Reduction:

-

To the crude ketone, add hydrazine (B178648) hydrate (B1144303) and diethylene glycol.

-

Add potassium hydroxide (B78521) pellets and heat the mixture to reflux.

-

Continue heating until the evolution of nitrogen ceases.

-

Cool the reaction mixture, dilute with water, and extract with a nonpolar solvent (e.g., hexane).

-

Wash the organic layer, dry, and purify by distillation.

-

Quantitative Data

| Parameter | Expected Value |

| Yield (Grignard Addition) | 60-80% |

| Yield (Reduction) | 70-90% |

| Overall Yield | 42-72% (Estimated) |

Friedel-Crafts Alkylation

Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds with aromatic rings, and it can be adapted for the alkylation of alkanes, although this is less common and often leads to a mixture of products. The synthesis of this compound could theoretically be achieved by the alkylation of a smaller octane (B31449) isomer with methylating agents.

Reaction Scheme

A plausible, though challenging, approach would be the methylation of an octane isomer, such as 2,4-dimethylhexane, using a methyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Experimental Protocol

-

The reaction must be conducted under anhydrous conditions.

-

To a flask containing the starting alkane (e.g., 2,4-dimethylhexane), add the Lewis acid catalyst (e.g., AlCl₃) portion-wise while stirring and cooling.

-

Slowly bubble the methyl halide gas (e.g., methyl chloride) through the mixture or add a solution of the methyl halide.

-

Maintain the reaction temperature, typically between 0°C and room temperature.

-

After the reaction is complete, quench the mixture by carefully pouring it onto crushed ice and dilute acid.

-

Separate the organic layer, wash with water and brine, dry over a suitable drying agent, and fractionally distill to isolate the product.

Quantitative Data

Friedel-Crafts alkylation of alkanes is notoriously difficult to control and often results in a mixture of polyalkylated and rearranged products. Specific quantitative data for the synthesis of this compound via this method is not available.

| Parameter | Expected Outcome |

| Yield of this compound | Low |

| Selectivity | Low; a complex mixture of isomers is expected. |

| Major Side Reactions | Polyalkylation, skeletal rearrangement. |

Hydroisomerization of Linear Alkanes

Hydroisomerization is a major industrial process used to increase the octane number of gasoline by converting linear alkanes into their branched isomers. This compound can be a component of the product mixture from the hydroisomerization of n-undecane.

Process Overview

This process typically employs a bifunctional catalyst, containing both metal sites (for hydrogenation/dehydrogenation) and acid sites (for isomerization).

Experimental Protocol (Generalized)

-

A bifunctional catalyst (e.g., platinum on a zeolite support like ZSM-22 or SAPO-11) is loaded into a fixed-bed reactor.

-

The catalyst is activated, typically by reduction in a stream of hydrogen at elevated temperatures.

-

A feed of n-undecane is vaporized and mixed with hydrogen gas.

-

The gas mixture is passed through the heated catalyst bed under pressure.

-

The reactor effluent is cooled, and the liquid products are separated from the excess hydrogen and light gases.

-

The liquid product, a mixture of undecane (B72203) isomers, is analyzed (e.g., by gas chromatography) and can be further purified by fractional distillation.

Quantitative Data

The product distribution of hydroisomerization is highly dependent on the catalyst, temperature, pressure, and residence time. Achieving high selectivity for a single di- or tri-branched isomer is challenging.

| Parameter | Typical Value Range |

| Temperature | 250 - 350 °C |

| Pressure | 20 - 100 bar |

| Catalyst | Pt on acidic support (e.g., SAPO-11, ZSM-22, Y-zeolite) |

| n-Undecane Conversion | 50 - 95% |

| Selectivity for Trimethyloctanes | Variable, generally part of a complex mixture of isomers. |

Catalytic Cracking

Catalytic cracking is a primary refinery process for converting high-boiling hydrocarbon fractions of petroleum into more valuable lower-boiling products like gasoline. This process inherently produces a significant amount of branched alkanes.

Process Overview

Large hydrocarbon molecules are broken down into smaller, more branched molecules and alkenes by passing them over a hot, powdered catalyst.

Process Conditions

-

Temperature: 450 - 550 °C

-

Catalyst: Zeolite (e.g., ZSM-5, Faujasite)

-

Pressure: Slightly above atmospheric pressure

Product Distribution

Catalytic cracking produces a wide range of hydrocarbons. The gasoline fraction is rich in branched alkanes and aromatic compounds, which improve its octane rating. This compound would be one of many C₁₁ isomers in the product stream, and its isolation would require extensive fractional distillation. The yield of any specific isomer is generally low.

Conclusion

The synthesis of this compound can be approached through various pathways, each with distinct advantages and disadvantages. For targeted, high-purity synthesis on a laboratory scale, the Grignard reaction pathway offers the most plausible and direct route, despite the lack of specific published data for this exact transformation. Industrial processes such as hydroisomerization and catalytic cracking produce this compound as a component of a complex mixture of isomers, making them unsuitable for obtaining the pure compound without extensive separation. The selection of a synthetic route will ultimately depend on the desired purity, scale, and the acceptable complexity of the product mixture. Further research into optimizing the selectivity of these reactions could provide more efficient pathways to this and other specific branched alkanes.

References

2,4,7-Trimethyloctane CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,7-trimethyloctane, a branched alkane with increasing relevance in fuel science and as a reference compound in various chemical studies. This document outlines its chemical identity, physicochemical properties, synthesis methodologies, and potential applications.

Chemical Identity and Molecular Structure

CAS Number: 62016-38-0[1][2][3]

Molecular Formula: C₁₁H₂₄[1][2][4]

This compound is a saturated hydrocarbon belonging to the alkane family. Its structure consists of an eight-carbon (octane) backbone with three methyl group substituents at the second, fourth, and seventh carbon positions.[2] The specific branching pattern of the methyl groups significantly influences its physical and chemical characteristics.[4]

Canonical SMILES: CC(C)CCC(C)CC(C)C[4]

InChI Key: DUHKHXHIPOGMOW-UHFFFAOYSA-N[4]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its physical and chemical properties.

| Property | Value | Source |

| Molecular Weight | 156.31 g/mol | [3][4] |

| Boiling Point | 177 °C | [4] |

| Density | 0.739 g/cm³ | [1] |

| Refractive Index | 1.414 | [1] |

| Flash Point | 52.3 °C | [1] |

| Cetane Number | 44.5 | [4] |

| LogP | 4.10480 | [1] |

Synthesis and Experimental Protocols

The primary method for synthesizing branched alkanes like this compound is through catalytic alkylation.[4] A common approach for this type of reaction is the Friedel-Crafts alkylation, which involves the reaction of an alkyl halide with a hydrocarbon in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Alkylation (General Method)

Materials:

-

Octane (B31449) (or a suitable octane derivative)

-

Methyl chloride (or other methylating agent)

-

Anhydrous Aluminum Chloride (AlCl₃) (Lewis acid catalyst)

-

Anhydrous dichloromethane (B109758) (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (silica gel)

-

Appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the octane substrate. If necessary, dissolve it in a minimal amount of anhydrous dichloromethane.

-

Add the methylating agent (e.g., methyl chloride) to the flask.

-

Carefully add the Lewis acid catalyst (e.g., anhydrous aluminum chloride) to the reaction mixture in small portions, as the reaction can be exothermic.

-

Stir the reaction mixture at a controlled temperature. The optimal temperature and reaction time will depend on the specific reactants and should be determined through experimental optimization.

-

Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system to isolate the this compound.

-

Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthesis process, the following diagrams have been generated using the DOT language.

References

Spectroscopic data for 2,4,7-Trimethyloctane (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,4,7-trimethyloctane, a branched alkane with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol . Due to the limited availability of experimental spectra for this specific isomer, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to serve as a valuable resource for the identification and characterization of this compound in various research and development applications.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~ 0.85 | Doublet | 6H | C1-H₃, C1'-H₃ |

| b | ~ 0.87 | Doublet | 3H | C8-H₃ |

| c | ~ 0.89 | Doublet | 3H | C4-CH₃ |

| d | ~ 1.10 - 1.25 | Multiplet | 4H | C3-H₂, C5-H₂ |

| e | ~ 1.35 - 1.48 | Multiplet | 2H | C6-H₂ |

| f | ~ 1.50 - 1.65 | Multiplet | 2H | C2-H, C7-H |

| g | ~ 1.70 - 1.85 | Multiplet | 1H | C4-H |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 19.5 | C8 |

| ~ 22.5 | C1, C1' |

| ~ 24.8 | C4-CH₃ |

| ~ 25.0 | C7 |

| ~ 30.0 | C2 |

| ~ 32.5 | C4 |

| ~ 37.0 | C5 |

| ~ 39.0 | C6 |

| ~ 45.0 | C3 |

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |

| 2950 - 2850 | Strong | C-H Stretch | sp³ C-H |

| 1470 - 1450 | Medium | C-H Bend | CH₂ Scissoring |

| 1380 - 1370 | Medium | C-H Bend | CH₃ Bending (Umbrella) |

| ~ 720 | Weak | C-H Rock | -(CH₂)n- Rocking (n≥4) |

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Abundance | Assignment |

| 156 | Low | [M]⁺ (Molecular Ion) |

| 141 | Medium | [M - CH₃]⁺ |

| 113 | Medium | [M - C₃H₇]⁺ |

| 99 | Medium | [M - C₄H₉]⁺ |

| 85 | High | [C₆H₁₃]⁺ |

| 71 | High | [C₅H₁₁]⁺ |

| 57 | Very High (Base Peak) | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | High | [C₃H₇]⁺ (isopropyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid alkane sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Agitate the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.

-

-

Instrument Setup and Data Acquisition :

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The final spectrum is usually an average of 16-32 scans.

-

After data collection, clean the ATR crystal thoroughly.

-

Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS) :

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Inject a small volume (typically 1 µL) of the solution into the GC inlet.

-

The GC will separate the components of the sample, with the this compound eluting at a specific retention time.

-

-

Instrument Setup and Data Acquisition :

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Detection : Scan a mass-to-charge (m/z) range of approximately 35-300 amu.

-

The instrument control software will record the mass spectrum of the eluting compound.

-

Visualizations

The following diagrams illustrate the relationships between the spectroscopic data and the molecular structure, as well as a general workflow for spectroscopic analysis.

2,4,7-Trimethyloctane: A Technical Overview of a Branched Alkane

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 2,4,7-trimethyloctane, a branched-chain alkane. The document synthesizes available scientific and technical information regarding its chemical properties and synthesis. Notably, extensive searches of scientific databases and literature have yielded no verifiable evidence of this compound's natural occurrence in plants, insects, or other biological systems. Therefore, this guide focuses on its characterization and synthetic production.

Chemical and Physical Properties

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄.[1] As a branched alkane, its structure influences its physicochemical properties, distinguishing it from its linear counterpart, undecane, and other isomers. These properties are critical for its applications, particularly as a component in fuels.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | [1] |

| Molecular Weight | 156.31 g/mol | [1] |

| CAS Number | 62016-38-0 | [1] |

| Boiling Point | ~177-178 °C | [1] |

| Density | ~0.747 g/cm³ | [2] |

Synthesis of this compound

In the absence of known natural sources, this compound is produced through synthetic chemical processes. The primary methods involve the manipulation of hydrocarbon chains to introduce methyl branches.

Catalytic Alkylation

One of the main industrial methods for producing branched alkanes like this compound is catalytic alkylation.[1] This process involves the reaction of smaller alkanes and alkenes in the presence of an acid catalyst.

Diagram: Generalized Catalytic Alkylation Workflow

A simplified workflow for the synthesis of branched alkanes via catalytic alkylation.

Experimental Protocols

While specific, detailed industrial protocols are often proprietary, a general laboratory-scale synthesis can be conceptualized based on established organic chemistry principles. A common approach is the Friedel-Crafts alkylation.

Protocol: Conceptual Friedel-Crafts Alkylation for Branched Alkane Synthesis

-

Reactant Preparation: A suitable octane (B31449) isomer is dissolved in an inert solvent under anhydrous conditions.

-

Catalyst Introduction: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added to the reaction mixture.[1]

-

Alkylation: A methylating agent, like a methyl halide (e.g., methyl chloride), is slowly introduced to the cooled reaction mixture.[1]

-

Reaction Quenching: The reaction is carefully quenched by the addition of water or a dilute acid.

-

Extraction and Purification: The organic layer is separated, washed, dried, and the solvent is removed. The resulting crude product is then purified using fractional distillation to isolate this compound.

-

Analysis: The purity and identity of the final product are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound.

Protocol: General GC-MS Analysis of Branched Alkanes

-

Sample Preparation: The sample containing the alkane is diluted in a suitable volatile solvent (e.g., hexane).

-

Injection: A small volume of the diluted sample is injected into the GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation of components is based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized, fragmented, and the resulting ions are separated based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum for each component is compared against a spectral library (e.g., NIST) for identification. The retention time from the gas chromatogram provides an additional layer of confirmation.

Diagram: GC-MS Analytical Workflow

A flowchart illustrating the process of identifying volatile compounds using GC-MS.

Potential Biological Interactions and Future Research

While no natural sources of this compound have been identified, its structural similarity to other naturally occurring branched alkanes suggests potential areas for future research. Branched alkanes in nature can be involved in chemical signaling (as semiochemicals) or as components of cuticular waxes in insects and plants. Research into its potential use as a solvent or carrier for drug delivery systems has also been suggested.[1] Professionals in drug development might consider its properties as a non-polar solvent. Further investigation is required to determine if this compound has any biological activity or if it exists in nature at concentrations below current detection limits.

References

2,4,7-Trimethyloctane as a branched-chain alkane isomer

An In-depth Technical Guide on 2,4,7-Trimethyloctane

Topic: this compound as a Branched-Chain Alkane Isomer Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄. As one of the 159 structural isomers of undecane (B72203), its specific branching pattern confers distinct physicochemical properties that differentiate it from its linear counterpart, n-undecane, and other isomers.[1][2][3] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, synthesis methodologies, and its current and potential applications in research and drug development. Generally considered to be of low biological reactivity, its utility as a reference compound, solvent, and potential excipient in pharmaceutical formulations is of significant interest.[4]

Physicochemical Properties

The structure of this compound features methyl groups at the 2, 4, and 7 positions of an octane (B31449) backbone. This branching disrupts the intermolecular van der Waals forces, resulting in a lower boiling point compared to n-undecane.[1] The detailed properties of this compound are summarized below, alongside a comparison with other selected undecane isomers.

Properties of this compound

| Property | Value | Source |

| CAS Number | 62016-38-0 | [4][5] |

| Molecular Formula | C₁₁H₂₄ | [4][5] |

| Molecular Weight | 156.31 g/mol | [4][6] |

| IUPAC Name | This compound | [4][6] |

| Boiling Point | 171.6 - 177 °C | [4][7] |

| Density | 0.739 g/cm³ | [7] |

| Flash Point | 52.3 °C | [7] |

| Refractive Index | 1.414 | [7] |

| Cetane Number | 44.5 | [4] |

| Appearance | Colorless liquid | [5] |

| Solubility | Low in water | [5] |

Comparative Properties of Undecane Isomers

| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| n-Undecane | 1120-21-4 | 196 | -26 | 0.740 |

| This compound | 62016-38-0 | 171.6 - 177 | - | 0.739 |

| 2-Methyldecane | 6975-98-0 | 189.3 | - | 0.737 |

| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1 | -92.9 | 0.742 |

| 4-Methyldecane | 2847-72-5 | 188.7 | - | 0.741 |

| 2,3-Dimethylnonane | 2884-06-2 | 186 | -57.06 (est.) | 0.7438 |

| (Data sourced from BenchChem)[1] |

Synthesis and Characterization Protocols

The synthesis of this compound can be achieved through several routes, ranging from laboratory-scale alkylation reactions to industrial-scale catalytic cracking.

Experimental Protocol: Friedel-Crafts Alkylation

This method introduces methyl branches onto an octane backbone using a Lewis acid catalyst.[4]

Objective: To synthesize this compound via catalytic alkylation.

Materials:

-

n-Octane

-

Methyl chloride (CH₃Cl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous reaction vessel with a stirring mechanism

-

Ice bath and heating mantle

-

Gas inlet for CH₃Cl

-

Quenching solution (e.g., dilute HCl)

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO₄)

-

Distillation apparatus

Methodology:

-

Catalyst Suspension: Suspend anhydrous AlCl₃ in an excess of n-octane within the reaction vessel under an inert atmosphere.

-

Reaction Initiation: Cool the mixture and begin bubbling methyl chloride gas through the suspension with vigorous stirring. The reaction is exothermic and proceeds via the formation of a methyl carbocation, which then performs an electrophilic attack on the octane chain.

-

Temperature Control: Maintain the reaction temperature between 40–60°C to facilitate the multiple methylation steps required to form the desired isomer.[4]

-

Reaction Quenching: After the reaction period, cool the mixture and carefully quench it by slowly adding it to cold, dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the product is separated from the aqueous layer.

-

Washing and Drying: Wash the organic layer with water and brine, then dry it over anhydrous MgSO₄.

-

Purification: Isolate the this compound from the mixture of isomers and unreacted octane via fractional distillation.

Industrial Production: Fluid Catalytic Cracking (FCC)

In petroleum refineries, this compound is produced from the cracking of heavier hydrocarbon fractions.[4]

Methodology:

-

Feedstock: Heavy hydrocarbon fractions are vaporized and fed into a reactor.

-

Catalyst: The vaporized feedstock is mixed with a hot, powdered zeolite catalyst, such as ZSM-5.

-

Cracking and Isomerization: At high temperatures, the large hydrocarbon molecules are broken down (cracked). The acidic nature of the zeolite catalyst promotes carbocation formation, leading to isomerization and branching through mechanisms like β-scission and hydride transfer.[4]

-

Separation: The resulting mixture of smaller, more highly branched alkanes is separated in a fractionation column to isolate specific isomers like this compound.

Characterization Protocol: Density Measurement

Objective: To determine the density of a purified this compound sample using a pycnometer.[1]

Methodology:

-

Preparation: Clean and thoroughly dry a pycnometer of a known volume.

-

Tare Weight: Weigh the empty, dry pycnometer accurately.

-

Sample Filling: Fill the pycnometer with the this compound sample, ensuring no air bubbles are present and the liquid level is precisely at the calibration mark.

-

Weighing: Weigh the pycnometer containing the sample.

-

Calculation: Determine the mass of the sample by subtracting the tare weight. Calculate the density by dividing the mass of the sample by the known volume of the pycnometer.[1]

Visualized Workflows and Relationships

Applications in Research and Drug Development

While highly branched alkanes are often considered biologically inert, their unique physical properties make them valuable in various scientific and industrial contexts.

Research Applications:

-

Reference Standard: this compound serves as a reference compound for studying hydrocarbon structures and reactions.[4] It can be used as an internal standard in gas chromatography for comparing retention times of other C10-C12 molecules.[2]

-

Membrane Studies: It can be utilized in biological research to investigate lipid metabolism and the effects of branched hydrocarbons on the fluidity and permeability of biological membranes.[4]

-

Fuel Science: With a defined cetane number, it is a component of interest in studies aimed at improving combustion efficiency in diesel fuels.[4]

Potential Roles in Drug Development: The primary application of alkanes in pharmaceuticals is as non-polar solvents and excipients. While this compound itself is not a common pharmaceutical ingredient, its properties are relevant to formulation science, particularly for drug delivery systems.[4]

-

Solvent/Carrier for Lipophilic Drugs: Highly branched alkanes can act as solvents or carriers for water-insoluble (lipophilic) drug compounds. This is analogous to the use of semifluorinated alkanes (SFAs) in creating multiphase colloidal systems like nanoemulsions, gels, and suspensions to enhance drug delivery.[8]

-

Formulation Excipient: Its low reactivity and solvent properties make it a candidate for inclusion in topical formulations or as a component in lubricant coatings for medical devices.

Conclusion

This compound is a well-defined isomer of undecane with distinct physical properties derived from its highly branched structure. While its direct applications in drug development are still exploratory, its role as a non-polar solvent, a reference compound in analytical chemistry, and a model for studying hydrocarbon interactions with biological systems is firmly established. The principles governing its synthesis and its potential use as an excipient in advanced drug delivery formulations highlight the continued relevance of simple organic molecules in addressing complex scientific and pharmaceutical challenges.

References

- 1. benchchem.com [benchchem.com]

- 2. Undecane - Wikipedia [en.wikipedia.org]

- 3. Illustrated Glossary of Organic Chemistry - Undecane [chem.ucla.edu]

- 4. This compound | 62016-38-0 | Benchchem [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | C11H24 | CID 14325890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological and Safety Profile of 2,4,7-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,7-Trimethyloctane is a branched-chain alkane with the chemical formula C₁₁H₂₄.[1][2] It belongs to a broad class of hydrocarbons used in various industrial applications, including as solvents and in fuel formulations.[3][4] Due to the limited availability of specific toxicological data for this compound, a read-across approach is employed to provide a preliminary understanding of its potential health hazards. This approach leverages data from analogous substances with similar chemical structures and physicochemical properties.[5][6][7]

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential toxicity.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | [1] |

| Molecular Weight | 156.31 g/mol | [1] |

| Boiling Point | 177 °C | [4] |

| IUPAC Name | This compound | [1] |

| InChI Key | DUHKHXHIPOGMOW-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C)CCC(C)CC(C)C | [1] |

Toxicological Data (Read-Across Approach)

The following tables summarize toxicological data for structurally similar branched and linear alkanes in the C8-C18 range. This data can be used to infer the potential toxicity of this compound.

Acute Toxicity

Acute toxicity studies assess the adverse effects of a substance after a single or short-term exposure.[8]

| Endpoint | Test Substance/Analogue | Species | Route | Value | Classification | Reference |

| LD₅₀ | Analogue of C8-18 branched and linear alkanes | Rat (female) | Oral | > 2000 mg/kg bw | Low acute oral toxicity | [9] |

Skin Irritation/Corrosion

These studies evaluate the potential of a substance to cause reversible or irreversible skin damage.

| Endpoint | Test Substance/Analogue | Method | Result | Classification | Reference |

| Skin Irritation | Analogue of C8-18 branched and linear alkanes | In vivo | Slightly irritating | GHS Category 3 (assumed) | [9] |

Genotoxicity/Mutagenicity

Genotoxicity assays determine if a substance can damage genetic material (DNA).

| Endpoint | Test Substance/Analogue | Test System | Result | Classification | Reference |

| Mutagenicity | Analogue of C8-18 branched and linear alkanes | Ames test (in vitro) | Negative | Not considered genotoxic | [9] |

Repeated Dose Toxicity

These studies assess the effects of long-term, repeated exposure to a substance.

| Endpoint | Test Substance/Analogue | Species | Route | NOAEL | Effects Observed | Reference |

| Systemic Toxicity | Analogue of C8-18 branched and linear alkanes | Rat | Oral | 1000 mg/kg bw/day | No adverse effects on reproductive organs, embryotoxicity, or teratogenicity | [9] |

Experimental Protocols

Detailed methodologies for key toxicological experiments are outlined below, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity (LD₅₀) of a substance.[10]

-

Principle: A stepwise procedure using a small number of animals per step to obtain sufficient information on the acute toxicity to classify the substance.[10]

-

Test Animals: Typically, three female rats per step are used.[10]

-

Procedure:

-

The substance is administered orally at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[10]

-

The outcome of the first step determines the dose for the next step. If mortality occurs, a lower dose is used; if no mortality, a higher dose may be tested.[10]

-

-

Endpoint: The LD₅₀ is estimated based on the mortality data, allowing for classification according to the Globally Harmonised System (GHS).[8]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method assesses the skin irritation potential of a chemical.[11][12][13]

-

Principle: The test uses a reconstructed human epidermis (RhE) model that mimics the properties of the upper layers of human skin.[12][13] The test chemical's potential to cause skin irritation is determined by its effect on cell viability.[14]

-

Procedure:

-

The test chemical is applied topically to the RhE tissue.

-

After a specific exposure period, the tissue is rinsed.

-

Cell viability is measured using a colorimetric assay (e.g., MTT assay), which quantifies the metabolic activity of the cells.[13]

-

-

Endpoint: A reduction in cell viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant (UN GHS Category 2).[12][14]

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This is a widely used in vitro test for identifying gene mutations.[15]

-

Principle: The test uses strains of Salmonella typhimurium and Escherichia coli that are mutated to require a specific amino acid (e.g., histidine) for growth. The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow in the absence of the amino acid.[15]

-

Procedure:

-

The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.

-

The bacteria are then plated on a minimal agar (B569324) medium lacking the required amino acid.

-

After incubation, the number of revertant colonies is counted.

-

-

Endpoint: A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.

Visualizations

Toxicological Safety Assessment Workflow

The following diagram illustrates a typical workflow for assessing the toxicological safety of a chemical substance like this compound, especially when data is limited.

Caption: A flowchart illustrating the toxicological safety assessment process for a data-poor chemical.

Conclusion

In the absence of direct experimental data, a read-across approach suggests that this compound is likely to have low acute oral toxicity and is not expected to be genotoxic. It may be slightly irritating to the skin. Repeated exposure is not anticipated to cause significant systemic, reproductive, or developmental toxicity. However, it is crucial to emphasize that these are predictions based on analogue data. For a definitive safety assessment, experimental testing of this compound following standardized protocols such as those outlined by the OECD would be necessary. This guide provides a framework for understanding the potential toxicological profile of this compound and highlights the methodologies required for its formal evaluation.

References

- 1. This compound | C11H24 | CID 14325890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. fvs.com.py [fvs.com.py]

- 4. This compound | 62016-38-0 | Benchchem [benchchem.com]

- 5. Read-across – State of the art and next level! – ToxMinds [toxminds.com]

- 6. Approaches for read-across in chemical risk assessment - ECETOC [ecetoc.org]

- 7. Read Across Approach Toxicology | Bibra [bibra-information.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. siesascs.edu.in [siesascs.edu.in]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. mbresearch.com [mbresearch.com]

- 14. oecd.org [oecd.org]

- 15. researchgate.net [researchgate.net]

Solubility of 2,4,7-Trimethyloctane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,7-trimethyloctane, a branched alkane, in various organic solvents. In the absence of extensive empirical data, this document outlines the fundamental principles governing the solubility of non-polar compounds, details established experimental protocols for solubility determination, and explores predictive models that can estimate solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where understanding the behavior of such molecules in organic media is critical.

Introduction

This compound (C₁₁H₂₄) is a branched-chain alkane, a class of saturated hydrocarbons. Its non-polar nature is the primary determinant of its solubility behavior. According to the principle of "like dissolves like," this compound is expected to be readily soluble in non-polar organic solvents and poorly soluble in polar solvents, with virtually no solubility in water. Understanding its solubility is crucial for various applications, including its use as a solvent, in chemical synthesis, and for chromatographic and spectroscopic analyses.

Theoretical Principles of Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes, as described by the equation:

ΔG = ΔH - TΔS

For alkanes dissolving in organic solvents, the process can be understood in terms of intermolecular forces:

-

Breaking Solute-Solute Interactions: Energy is required to overcome the van der Waals forces between the this compound molecules.

-

Breaking Solvent-Solvent Interactions: Energy is also needed to disrupt the intermolecular forces (van der Waals, dipole-dipole, or hydrogen bonds) between the solvent molecules.

-

Forming Solute-Solvent Interactions: Energy is released when new van der Waals forces are established between this compound and the solvent molecules.

In the case of non-polar solvents, the energy required to break the existing interactions is comparable to the energy released by forming new ones, resulting in a small enthalpy change and favoring dissolution. Conversely, with polar solvents, particularly those with strong hydrogen bonds like water or ethanol, a significant amount of energy is needed to break the solvent's intermolecular bonds, which is not sufficiently compensated by the weak van der Waals interactions formed with the alkane.

Predicted Solubility of this compound

The following table presents a hypothetical but representative prediction of the solubility of this compound in a range of common organic solvents at standard temperature and pressure, categorized by solvent polarity. These values are for illustrative purposes to demonstrate the expected trends.

| Solvent | Solvent Type | Predicted Solubility (mole fraction, x) | Qualitative Solubility |

| n-Hexane | Non-polar | > 0.5 | Miscible |

| Toluene | Non-polar (aromatic) | > 0.5 | Miscible |

| Diethyl Ether | Slightly Polar | ~ 0.3 - 0.5 | Highly Soluble |

| Acetone | Polar Aprotic | ~ 0.1 - 0.3 | Soluble |

| Ethanol | Polar Protic | < 0.01 | Sparingly Soluble |

| Methanol | Polar Protic | < 0.001 | Very Sparingly Soluble |

| Water | Polar Protic | < 0.00001 | Insoluble |

Experimental Determination of Solubility

For precise quantitative data, experimental determination is necessary. The following are detailed protocols for two common methods used to determine the solubility of a liquid in a liquid.

Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining thermodynamic solubility.[1][2]

Protocol:

-

Preparation: An excess amount of the solute (this compound) is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[3]

-

Phase Separation: The mixture is allowed to stand undisturbed at a constant temperature until the two phases (the saturated solvent phase and the excess solute phase) have clearly separated. For liquid-liquid systems, centrifugation can be employed to expedite this process.[1]

-

Sampling: A sample of the saturated solvent phase is carefully withdrawn without disturbing the excess solute phase.

-

Analysis: The concentration of the solute in the sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mol/L, g/L, or mole fraction).

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.[4][5]

Protocol:

-

Equilibration: A saturated solution is prepared as described in the shake-flask method (steps 1 and 2).

-

Sampling and Weighing: A precise volume or mass of the saturated solvent phase is carefully transferred to a pre-weighed, non-volatile container. The total mass of the container and the solution is recorded.

-

Solvent Evaporation: The solvent is evaporated from the container under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until only the non-volatile solute remains.

-

Drying and Final Weighing: The container with the solute residue is dried to a constant mass in an oven at a temperature below the boiling point of the solute. The final mass is recorded.

-

Calculation: The mass of the dissolved solute is the difference between the final mass and the initial mass of the empty container. The mass of the solvent is the difference between the mass of the solution and the mass of the dissolved solute. The solubility can then be expressed in various units (e.g., g of solute per 100 g of solvent).

Visualization of Workflows and Concepts

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method followed by analytical quantification.

Conceptual Diagram of Predictive Solubility Models

This diagram outlines the logical approach of group contribution models like UNIFAC for predicting solubility.

Conclusion

References

The Unseen Architect: Unraveling the Historical Synthesis of 2,4,7-Trimethyloctane

A deep dive into the historical context of 2,4,7-trimethyloctane's discovery reveals not a singular eureka moment, but a systematic and foundational effort in the mid-20th century to understand the vast isomeric landscape of hydrocarbons. The first documented synthesis and characterization of this branched alkane can be attributed to the comprehensive work of the American Petroleum Institute (API) Research Project 45, which commenced in 1938. This ambitious project aimed to synthesize and determine the physical properties of a multitude of hydrocarbons, including the numerous isomers of undecane (B72203) (C₁₁H₂₄), to build a foundational understanding of fuel science.

The primary motivation behind the large-scale synthesis and characterization of hydrocarbon isomers during this period was the burgeoning automotive and aviation industries. A critical need existed to understand the relationship between the molecular structure of fuel components and their combustion properties, such as octane (B31449) and cetane ratings. By synthesizing and testing pure isomers like this compound, researchers could build predictive models for fuel performance.

Physicochemical Properties

| Property | Value | Unit |

| Molecular Formula | C₁₁H₂₄ | |

| Molecular Weight | 156.31 | g/mol |

| CAS Registry Number | 62016-38-0 | |

| Boiling Point | 177 | °C |

| Cetane Number | 44.5 |

Historical Synthesis Experimental Protocols

Probable Synthesis via Grignard Reaction

The synthesis of this compound would likely have been achieved through a multi-step process involving the coupling of Grignard reagents with appropriate alkyl halides. A plausible retrosynthetic analysis suggests the formation of the C11 backbone by creating one of the key carbon-carbon bonds.

Methodology:

-

Preparation of the Grignard Reagent: An appropriate alkyl bromide, for example, 1-bromo-2,4-dimethylpentane, would be reacted with magnesium turnings in anhydrous diethyl ether under an inert atmosphere to form the corresponding Grignard reagent.

-

Coupling Reaction: The freshly prepared Grignard reagent would then be reacted with a suitable alkyl halide, such as 2-bromopropane, in the same ethereal solvent. This nucleophilic substitution reaction would form the carbon skeleton of this compound.

-

Workup and Purification: The reaction mixture would be quenched with a weak acid (e.g., aqueous ammonium (B1175870) chloride solution) to destroy any unreacted Grignard reagent and protonate the alkoxide byproducts. The organic layer would then be separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent removed by distillation. The final product, this compound, would be purified by fractional distillation.

Visualizing the Historical Synthesis

The logical workflow for the probable historical synthesis of this compound using a Grignard-based approach can be visualized as follows:

Caption: Probable Grignard synthesis workflow for this compound.

A more detailed representation of the key chemical transformation in the synthesis is depicted below, illustrating the formation of the crucial carbon-carbon bond.

Caption: Key coupling step in the synthesis of this compound.

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 2,4,7-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. 2,4,7-Trimethyloctane, a branched alkane, is a component found in various industrial applications and can be a subject of interest in environmental analysis, fuel science, and as a reference compound in chemical research. These application notes provide a comprehensive protocol for the analysis of this compound using GC-MS.

This compound is a volatile compound, making it an ideal candidate for GC-MS analysis.[1] The methodologies outlined below are designed to provide a robust and reproducible workflow for the qualitative and quantitative analysis of this compound in various matrices.

Experimental Protocols

A successful GC-MS analysis of this compound hinges on meticulous sample preparation and optimized instrument parameters. The following protocols are recommended as a starting point and may require further optimization based on the specific sample matrix and analytical objectives.

Sample Preparation

The goal of sample preparation is to extract and concentrate this compound from the sample matrix and present it in a solvent suitable for GC-MS injection.

Liquid Samples (e.g., organic solvents, fuel blends):

-

Dilution: If the sample is concentrated, dilute it with a volatile organic solvent such as hexane (B92381), pentane, or dichloromethane (B109758) to bring the analyte concentration within the linear range of the instrument. A typical starting dilution is 1:100 (v/v), which can be adjusted as needed.

-

Filtration: To prevent contamination of the GC inlet and column, filter the diluted sample through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial.

-

Internal Standard: For quantitative analysis, add an appropriate internal standard (e.g., a deuterated alkane or a branched alkane with a different retention time) to the diluted sample prior to injection.

Solid Samples (e.g., polymers, environmental solids):

-

Solvent Extraction:

-

Weigh a known amount of the homogenized solid sample (e.g., 1-5 g) into a clean glass extraction vessel.

-

Add a suitable volume of an appropriate organic solvent (e.g., hexane or dichloromethane) to fully immerse the sample.

-

Extract the sample using a technique such as sonication for 15-30 minutes or Soxhlet extraction for several hours.

-

-

Concentration: After extraction, carefully concentrate the solvent extract to a smaller, known volume (e.g., 1 mL) using a gentle stream of nitrogen gas or a rotary evaporator.

-

Cleanup (if necessary): If the extract contains interfering compounds, a cleanup step using solid-phase extraction (SPE) with a non-polar sorbent may be required.

-

Final Preparation: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis. Add an internal standard if performing quantitation.

Headspace Analysis for Volatile Matrices:

For the analysis of volatile organic compounds (VOCs) like this compound in liquid or solid samples with complex non-volatile matrices, headspace sampling is a valuable technique.

-

Sample Aliquoting: Place a precisely weighed or measured amount of the sample into a headspace vial.

-

Equilibration: Seal the vial and place it in a headspace autosampler. The sample is then incubated at a controlled temperature (e.g., 80-120°C) to allow the volatile compounds to partition into the headspace gas.

-

Injection: A heated, gas-tight syringe automatically samples a portion of the headspace gas and injects it into the GC inlet.

GC-MS Instrumentation and Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. These parameters should be optimized for the specific instrument and application.

| Parameter | Recommended Setting |

| Gas Chromatograph (GC) | |

| Injection Port Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio for concentrated samples) or Splitless (for trace analysis) |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Temperature Program | Initial temperature: 50°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes. |

| Mass Spectrometer (MS) | |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis. |

Data Presentation

Expected Retention Time and Mass Spectrum

The retention time of this compound will depend on the specific GC conditions but is expected to elute within the typical range for C11 branched alkanes under the recommended temperature program.

Key Diagnostic Ions for Trimethyloctane Isomers:

| m/z | Interpretation |

| 43 | C3H7+ fragment (base peak) |

| 57 | C4H9+ fragment |

| 71 | C5H11+ fragment |

| 85 | C6H13+ fragment |

| 141 | [M-CH3]+ (loss of a methyl group) |

| 156 | Molecular Ion (M+) |

Note: The relative abundances of these ions will vary depending on the specific isomer and the instrument tuning.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for the Use of 2,4,7-Trimethyloctane as an Internal Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2,4,7-trimethyloctane as an internal standard (IS) in chromatographic analyses, particularly in gas chromatography (GC). Given its properties as a branched-chain alkane, this compound is a suitable internal standard for the quantitative analysis of various volatile and semi-volatile hydrocarbons and other non-polar compounds.

Principle of Internal Standard Method

The internal standard method is a widely used calibration technique in chromatography to improve the precision and accuracy of quantitative analysis. It involves adding a constant, known amount of a non-native compound, the internal standard, to every sample, calibration standard, and blank. The quantification of the analyte is then based on the ratio of the analyte's response to the internal standard's response. This approach effectively corrects for variations in injection volume, solvent evaporation, and instrument response, leading to more robust and reliable results.

Properties of this compound as an Internal Standard

This compound (C₁₁H₂₄) is a branched alkane with properties that make it an effective internal standard for specific applications.

| Property | Value |

| Molecular Formula | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol |

| Boiling Point | Approximately 177 °C |

| CAS Number | 62016-38-0 |

| Solubility | Soluble in most organic solvents (e.g., hexane (B92381), dichloromethane); insoluble in water. |

| Reactivity | Chemically inert under typical chromatographic conditions. |

Key Advantages:

-

Chemical Inertness: As a saturated hydrocarbon, it is unlikely to react with analytes or components of the chromatographic system.

-

Elution Profile: Its boiling point and non-polar nature allow it to elute within a reasonable time frame on many common GC columns, making it suitable for analyzing compounds with similar volatility.

-

Commercial Availability: It is available from various chemical suppliers.

-

Distinct Mass Spectrum: In GC-Mass Spectrometry (GC-MS), its fragmentation pattern is distinct from many common analytes, allowing for clear identification and quantification.

Applications

This compound is particularly well-suited as an internal standard for the quantitative analysis of:

-

Total Petroleum Hydrocarbons (TPH): Specifically for the gasoline range organics (GRO) and diesel range organics (DRO) fractions.

-

Volatile Organic Compounds (VOCs): In environmental samples such as soil, water, and air, particularly for non-polar VOCs.

-

Fuel Composition Analysis: For the determination of specific hydrocarbon components in gasoline, diesel, and other fuel mixtures.

-

Analysis of Non-polar Solvents and Industrial Chemicals.

Experimental Protocols

The following are generalized protocols for the use of this compound as an internal standard in GC-Flame Ionization Detection (FID) and GC-MS. These should be optimized for specific applications and instrumentation.

Protocol 1: Quantitative Analysis of TPH (Gasoline Range Organics) in Soil by GC-FID

Objective: To determine the concentration of gasoline range organics (C6-C10) in a soil sample.

Materials and Reagents:

-

This compound (Internal Standard, ≥99% purity)

-

Methanol (B129727) (Purge-and-Trap grade)

-

Deionized Water (Organic-free)

-

Gasoline standard (for calibration)

-

Clean, dry soil sample

-

Purge-and-trap concentrator coupled to a GC-FID system

Procedure:

-

Preparation of Internal Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 100 mg of this compound into a 100 mL volumetric flask.

-

Dissolve and dilute to the mark with methanol.

-

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards by diluting the gasoline standard in methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

To each calibration standard, add a constant concentration of the this compound internal standard (e.g., 10 µg/mL).

-

-

Sample Preparation:

-

Weigh approximately 5 g of the soil sample into a 40 mL VOA vial.

-

Add 5 mL of methanol to the vial.

-

Spike the sample with the internal standard to achieve a final concentration of 10 µg/mL in the methanol extract.

-

Vortex for 2 minutes to extract the gasoline range organics.

-

Allow the soil to settle.

-

-

Analysis:

-

Transfer a known volume (e.g., 100 µL) of the methanol extract into a purge-and-trap sparging vessel containing 5 mL of organic-free water.

-

Purge the sample according to the optimized purge-and-trap conditions.

-

Analyze the desorbed compounds using the GC-FID system.

-

GC-FID Conditions (Example):

| Parameter | Condition |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | 40 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 min |

| Detector | FID at 280 °C |

| Injection Mode | Splitless |

Data Analysis:

-

Integrate the peak areas for the total gasoline range organics and the this compound internal standard.

-

Calculate the response factor (RF) for the gasoline standard in each calibration level using the formula: RF = (Area of Analyte / Concentration of Analyte) / (Area of IS / Concentration of IS)

-

Plot a calibration curve of the area ratio (Analyte Area / IS Area) versus the concentration ratio (Analyte Concentration / IS Concentration).

-

Calculate the concentration of GRO in the sample extract using the calibration curve and the measured peak area ratios.

Protocol 2: Quantitative Analysis of Specific Hydrocarbons in a Fuel Sample by GC-MS

Objective: To determine the concentration of specific hydrocarbons (e.g., toluene, ethylbenzene, xylenes) in a gasoline sample.

Materials and Reagents:

-

This compound (Internal Standard, ≥99% purity)

-

Hexane (GC grade)

-

Certified standards of toluene, ethylbenzene, and o-, m-, p-xylene

-

Gasoline sample

Procedure:

-

Preparation of Internal Standard Stock Solution (1000 µg/mL):

-

Prepare as described in Protocol 1, using hexane as the solvent.

-

-

Preparation of Calibration Standards:

-

Prepare a mixed stock solution of the target analytes (toluene, ethylbenzene, xylenes) in hexane.

-

Create a series of calibration standards by diluting the mixed stock solution to cover the expected concentration range in the diluted gasoline sample.

-

Add a constant concentration of the this compound internal standard (e.g., 20 µg/mL) to each calibration standard.

-

-

Sample Preparation:

-

Accurately dilute the gasoline sample in hexane (e.g., 1:100 v/v).

-

Spike the diluted sample with the internal standard to the same concentration as in the calibration standards.

-

-

Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

GC-MS Conditions (Example):

| Parameter | Condition |

| Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | 50 °C (hold 1 min), ramp to 150 °C at 8 °C/min, hold 2 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| MS Mode | Electron Ionization (EI) at 70 eV, Scan mode (m/z 40-300) or Selected Ion Monitoring (SIM) |

| Injection Mode | Split (e.g., 50:1) |

Data Analysis:

-

For each analyte and the internal standard, extract the ion chromatograms for their characteristic ions to ensure specificity and accurate integration.

-

Calculate the response factors and construct calibration curves as described in Protocol 1.

-

Determine the concentration of each target hydrocarbon in the diluted gasoline sample and then calculate the concentration in the original sample.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data that could be obtained using the protocols described above.

Table 1: Calibration Data for TPH (GRO) Analysis by GC-FID

| Calibration Level | GRO Conc. (µg/mL) | This compound Conc. (µg/mL) | GRO Area | IS Area | Area Ratio (GRO/IS) |

| 1 | 1.0 | 10 | 15,234 | 150,112 | 0.101 |

| 2 | 5.0 | 10 | 76,890 | 151,034 | 0.509 |

| 3 | 10.0 | 10 | 155,432 | 152,345 | 1.020 |

| 4 | 25.0 | 10 | 389,123 | 150,987 | 2.577 |

| 5 | 50.0 | 10 | 780,234 | 151,567 | 5.148 |

| Sample | Unknown | 10 | 250,678 | 151,234 | 1.658 |

From the calibration curve, a sample area ratio of 1.658 would correspond to a GRO concentration of approximately 16.2 µg/mL.

Table 2: Recovery and Precision Data for Hydrocarbon Analysis in Spiked Fuel Matrix by GC-MS

| Analyte | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL, n=5) | Average Recovery (%) | RSD (%) |

| Toluene | 20.0 | 19.8 | 99.0 | 2.1 |

| Ethylbenzene | 20.0 | 20.3 | 101.5 | 2.5 |

| m/p-Xylene | 40.0 | 39.5 | 98.8 | 2.3 |

| o-Xylene | 20.0 | 19.6 | 98.0 | 2.8 |

Visualization of Workflow

The following diagram illustrates the general workflow for using an internal standard in a chromatographic analysis.

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

This compound serves as a reliable internal standard for the quantitative analysis of non-polar volatile and semi-volatile compounds by gas chromatography. Its chemical inertness and suitable chromatographic behavior make it a valuable tool for applications in environmental analysis, fuel characterization, and quality control of industrial chemicals. The provided protocols offer a starting point for method development, which should always be followed by proper validation to ensure data quality and reliability for the specific matrix and analytes of interest.

Application of 2,4,7-Trimethyloctane in geochemistry as a biomarker

Application Note: AN-GEO-BA-001

Introduction

While specific isomers such as 2,4,7-trimethyloctane are not established as diagnostic biomarkers in geochemistry, the broader class of branched alkanes, particularly isoprenoids, serves as a cornerstone in petroleum and environmental geochemistry. These "molecular fossils" are derived from the lipid constituents of living organisms and retain a significant portion of their original carbon skeleton, providing invaluable insights into the origin, depositional environment, and thermal history of organic matter preserved in sediments and crude oils.

This document provides a comprehensive overview of the application of branched alkanes as biomarkers, detailing their geochemical significance and the analytical protocols for their identification and quantification.

Geochemical Significance of Key Branched Alkane Biomarkers

Branched alkanes, especially the isoprenoids pristane (B154290) (Pr) and phytane (B1196419) (Ph), are among the most widely used biomarkers. Their relative abundance and stereochemistry can be indicative of the source of the organic matter and the redox conditions of the depositional environment.

| Biomarker | Structure | Precursor | Geochemical Significance |

| Pristane (Pr) | C19H40 | Phytol (from chlorophyll) | - High Pr/Ph ratios (>3) are often indicative of organic matter derived from terrestrial plants deposited under oxic conditions. - Can also be sourced from zooplankton grazing on phytoplankton. |